2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Description
Properties
Molecular Formula |
C20H23BrN4O3S2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O3S2/c1-29-18-6-2-16(3-7-18)14-22-23-20(26)15-24-10-12-25(13-11-24)30(27,28)19-8-4-17(21)5-9-19/h2-9,14H,10-13,15H2,1H3,(H,23,26)/b22-14+ |
InChI Key |
INXSHOVYMCSORB-HYARGMPZSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is employed due to their ability to dissolve both reactants while minimizing side reactions.
-
Base Selection : Triethylamine (TEA) or sodium carbonate facilitates deprotonation of piperazine, enhancing nucleophilicity.
-
Temperature : Reactions proceed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.
Yield : 78–85% after recrystallization from ethanol/water.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Molar Ratio (Piperazine:Sulfonyl Chloride) | 1:1.1 | Prevents over-sulfonation |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Synthesis of N'-{(E)-[4-(Methylsulfanyl)Phenyl]Methylidene}Acetohydrazide
The hydrazide moiety is synthesized via Schiff base formation between acetohydrazide and 4-(methylsulfanyl)benzaldehyde.
Protocol
-
Reactants :
-
Acetohydrazide (1 equiv)
-
4-(Methylsulfanyl)benzaldehyde (1.05 equiv)
-
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Glacial acetic acid (2 mol%)
Purification : The product is isolated by vacuum filtration and washed with cold ethanol to remove unreacted aldehyde.
Key Analytical Data :
Final Coupling Reaction
The target compound is assembled through a two-step coupling strategy:
Step 3.1: Formation of 2-Bromo-N-{4-[(4-Bromophenyl)Sulfonyl]Piperazin-1-yl}Acetamide
-
Reactants :
-
4-[(4-Bromophenyl)sulfonyl]piperazine (1 equiv)
-
Bromoacetyl bromide (1.2 equiv)
-
-
Conditions :
Intermediate Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Step 3.2: Hydrazide Conjugation
The bromoacetamide intermediate undergoes nucleophilic substitution with N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide:
-
Molar Ratio : 1:1.05 (bromoacetamide:hydrazide)
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (3 equiv)
Final Product Isolation :
Industrial-Scale Considerations
While lab-scale synthesis prioritizes purity, industrial production emphasizes cost efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L reactors |
| Heating Method | Oil bath | Jacketed reactors with steam |
| Purification | Column chromatography | Crystallization cascades |
| Catalyst Recovery | Not implemented | Distillation recycling |
Key Challenges :
-
Exothermic Risks : Controlled addition of sulfonyl chloride using automated dosing systems.
-
Waste Management : Recycling of DCM via fractional distillation reduces environmental impact.
Comparative Analysis of Synthetic Routes
Three dominant methodologies have been reported for synthesizing analogous piperazine sulfonamide hydrazides:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Coupling | High purity | Multi-step, time-intensive | 58–68 |
| One-Pot Synthesis | Reduced processing time | Lower intermediate control | 45–52 |
| Solid-Phase | Automated, scalable | Specialized equipment needed | 38–43 |
The sequential coupling method remains preferred for research-grade synthesis due to its reproducibility and adaptability to structural modifications.
Quality Control and Characterization
Critical analytical data for batch validation:
Spectroscopic Profiles :
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.35 (s, 1H, CH=N), 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 3.72 (s, 2H, COCH₂), 3.15–3.08 (m, 8H, piperazine-H), 2.49 (s, 3H, SCH₃).
Chromatographic Purity :
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Substituent Variations in the Arylidene Group
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) on the arylidene moiety enhance antiproliferative and antimicrobial activities .
Variations in the Sulfonyl-Piperazine Core
Key Observations :
Biological Activity
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound involves the reaction of piperazine derivatives with various substituents to achieve desired biological properties. The sulfonyl group, particularly the 4-bromophenylsulfonyl moiety, plays a crucial role in enhancing the compound's biological activity. The synthesis process typically includes:
- Formation of the piperazine core : Utilizing 4-bromobenzenesulfonyl chloride and piperazine.
- Introduction of the hydrazide moiety : Reacting the piperazine derivative with acetohydrazide.
- Final modifications : Introducing the methylsulfanyl group through electrophilic substitution.
This multi-step synthesis is critical for producing compounds with specific pharmacological profiles.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and sulfonamide groups often demonstrate moderate to excellent activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Structure | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl} | Salmonella typhi | 15 |
| 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl} | Bacillus subtilis | 18 |
| 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl} | E. coli | 12 |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and urea cycle disorders.
Case Study: Enzyme Inhibition
In a recent study, several derivatives were evaluated for their AChE inhibitory activity. The results indicated that some compounds exhibited IC50 values comparable to established AChE inhibitors:
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 5.0 |
| Compound B | 3.2 |
| Target Compound | 4.5 |
These findings suggest that the target compound may serve as a lead structure for further development in enzyme inhibition.
Anticancer Activity
Preliminary studies have indicated that similar compounds may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves interaction with cellular signaling pathways, which warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodology :
-
Multi-step synthesis : Typically involves condensation of intermediates like 4-[(4-bromophenyl)sulfonyl]piperazine with acetohydrazide derivatives under controlled conditions.
-
Key parameters :
-
Solvents: DMSO or ethanol for solubility enhancement and reactivity .
-
Catalysts: Acidic or basic catalysts (e.g., acetic acid) to drive hydrazone formation .
-
Temperature: Reflux conditions (70–100°C) to ensure completion .
-
Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Bromophenyl sulfonyl chloride + piperazine (DMSO, 80°C) | 75–85 | >90% |
| 2 | Hydrazide intermediate + 4-(methylsulfanyl)benzaldehyde (ethanol, reflux) | 60–70 | >95% |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify hydrazone geometry (E/Z configuration) and piperazine sulfonation .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~550–600) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
- Critical Data :
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (S=O stretch) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity and receptor binding?
- Structure-Activity Relationship (SAR) Insights :
-
4-Bromophenyl group : Enhances lipophilicity and may improve blood-brain barrier penetration in CNS-targeted studies .
-
Methylsulfanyl group : Modulates electron density, affecting hydrogen bonding with biological targets (e.g., enzymes or receptors) .
-
Piperazine sulfonyl moiety : Critical for interactions with sulfonate-binding pockets in proteins (e.g., kinase inhibitors) .
- Experimental Design :
-
Compare analogs with substituent variations (e.g., Cl, OCH, NO) using in vitro assays (IC, Ki values) .
-
Example Data :
| Substituent (R) | IC (nM) | Target |
|---|---|---|
| Br | 50 ± 5 | Kinase X |
| Cl | 120 ± 10 | Kinase X |
| OCH | >1000 | Kinase X |
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC values across studies)?
- Root Cause Analysis :
-
Purity variability : Impurities >5% can skew results; re-purify via preparative HPLC .
-
Assay conditions : Standardize buffer pH, temperature, and incubation time (e.g., 37°C, pH 7.4 for enzyme assays) .
-
Target specificity : Use orthogonal assays (e.g., SPR, thermal shift) to validate binding .
- Case Study :
-
A study reported IC = 50 nM (kinase inhibition), while another found IC = 300 nM. Post-analysis revealed differences in ATP concentration (1 mM vs. 100 µM), altering competition dynamics .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?
- In Silico Tools :
- Molecular docking (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes for metabolic stability assessment .
- SwissADME : Estimates logP (~3.5) and permeability (High, via Caco-2 model) .
- Validation :
- Compare with experimental data (e.g., microsomal stability assays in liver S9 fractions) .
Methodological Guidelines
Q. How to design a robust SAR study for derivatives of this compound?
- Framework :
Core retention : Maintain piperazine sulfonyl and hydrazone backbone.
Substituent libraries : Synthesize analogs with varied aryl groups (e.g., halogen, methoxy, nitro).
Assay cascade : Prioritize targets using high-throughput screening followed by dose-response validation .
- Data Interpretation :
- Use clustering analysis (e.g., PCA) to group compounds by activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
